molecular formula C13H13ClF3N3OS B1423698 8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one CAS No. 1246738-29-3

8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one

Cat. No. B1423698
M. Wt: 351.78 g/mol
InChI Key: IAMTVNIHOIPSIE-UHFFFAOYSA-N
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Description

8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C13H13ClF3N3OS and its molecular weight is 351.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

This compound has been studied for its potential in creating heterocyclic compounds with antimicrobial properties. Patel and Patel (2015) synthesized various spiro thiazolinone heterocyclic compounds, including a derivative of this compound, demonstrating significant antimicrobial activities (Patel & Patel, 2015).

Anticancer and Antidiabetic Properties

Research by Flefel et al. (2019) involved synthesizing and testing spirothiazolidines analogs, including derivatives of this compound, for anticancer and antidiabetic activities. Some of these compounds showed significantly high activities against human breast carcinoma and liver carcinoma cell lines, as well as notable therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors (Flefel et al., 2019).

Radioprotective Properties

Shapiro et al. (1968) investigated a derivative of this compound for its radioprotective properties against lethal doses of X-radiation in mice. Their findings suggest potential use in radioprotection (Shapiro et al., 1968).

Anti-coronavirus Activity

Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives that exhibited inhibitory effects on human coronavirus replication. These findings highlight the compound's relevance in antiviral drug development (Apaydın et al., 2019).

Potential as Antimycobacterial Agents

Srivastava et al. (2005) synthesized and evaluated 4-thiazolidinone derivatives, including a compound closely related to the specified chemical, for antimycobacterial activities. Several of these compounds showed promising results at certain concentrations (Srivastava et al., 2005).

properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3OS/c14-9-5-8(13(15,16)17)6-18-11(9)20-3-1-12(2-4-20)19-10(21)7-22-12/h5-6H,1-4,7H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMTVNIHOIPSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131671
Record name 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one

CAS RN

1246738-29-3
Record name 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246738-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Reactant of Route 2
8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Reactant of Route 3
8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Reactant of Route 4
8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Reactant of Route 5
8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Reactant of Route 6
8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one

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